N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide
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Overview
Description
N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing enzymatic activities, while the piperidine ring may interact with receptor sites, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,4-triazole: Shares the triazole ring structure.
Piperidine derivatives: Similar piperidine ring structure.
Cyclopropane carboxamides: Similar cyclopropane carboxamide group.
Uniqueness
N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C13H21N5O |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H21N5O/c1-17-12(14-9-15-17)8-18-6-2-3-11(7-18)16-13(19)10-4-5-10/h9-11H,2-8H2,1H3,(H,16,19) |
InChI Key |
QUJGKQVMJMPDNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CN2CCCC(C2)NC(=O)C3CC3 |
Origin of Product |
United States |
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